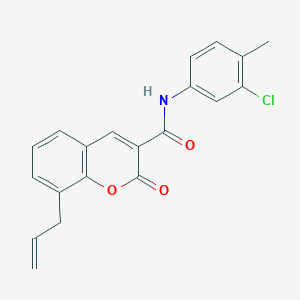![molecular formula C19H11FN2O2S B2811388 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile CAS No. 476670-08-3](/img/structure/B2811388.png)
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, also known as BFT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. BFT is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, part of a broader category of acrylonitrile derivatives, has been explored in various research contexts for its unique properties. The synthesis and characterization of similar compounds offer insights into their potential applications in scientific research. For example, the optical characteristics, redox properties, and thermogravimetric stability of related acrylonitrile derivatives have been studied, demonstrating their potential in material science and organic electronics (Bhanvadia et al., 2016). Such studies are crucial for understanding the fundamental properties that make these compounds valuable for various scientific applications.
Biological Activities
The compound's structural analogs have exhibited a range of biological activities, indicating the potential for (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile and similar molecules in medical and pharmacological research. For instance, some derivatives have shown promising antioxidant activity (El Nezhawy et al., 2009), while others have been explored for their antimicrobial and anti-proliferative activities (Mansour et al., 2020). These findings underscore the relevance of such compounds in developing new therapeutic agents.
Electrochemical and Optical Properties
The electrochemical and optical properties of acrylonitrile derivatives, including those related to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, have been a subject of interest in materials science. The synthesis under solvent-free conditions and the investigation of their electrochromic properties suggest potential applications in smart materials and electronic devices (Trilleras et al., 2011). The ability of these compounds to change color under different electrical states is particularly valuable for developing new types of displays, sensors, and other electrochromic devices.
Fungicidal and Antimicrobial Activities
The search for new fungicidal and antimicrobial agents has also led to the exploration of acrylonitrile derivatives. Compounds structurally similar to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile have demonstrated significant fungicidal activity against various pathogens, indicating their potential as leads for developing new agricultural chemicals (Shen De-long, 2010). Such studies are crucial for addressing global challenges related to crop protection and food security.
properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O2S/c20-15-4-1-12(2-5-15)7-14(9-21)19-22-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWNPGIPSYWJQ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2811306.png)
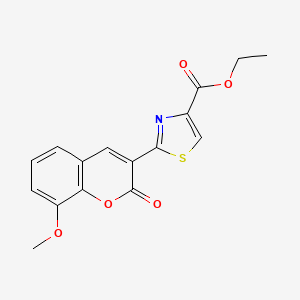
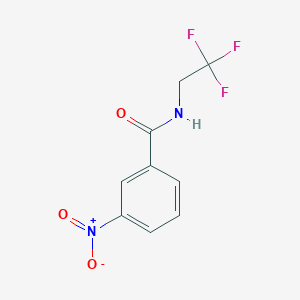
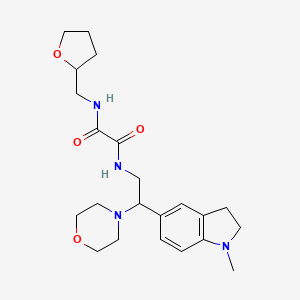
![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)

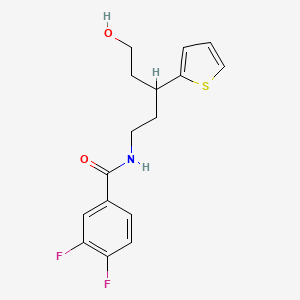
![(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2811320.png)
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2811322.png)
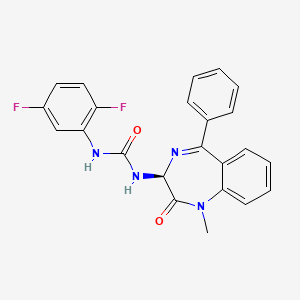
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)
![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)
